molecular formula C7H11NO5 B14367976 N-(Carboxyacetyl)-2-methylalanine CAS No. 92585-16-5

N-(Carboxyacetyl)-2-methylalanine

Cat. No.: B14367976
CAS No.: 92585-16-5
M. Wt: 189.17 g/mol
InChI Key: SQSLZQUMOAKEIZ-UHFFFAOYSA-N
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Description

N-(Carboxyacetyl)-2-methylalanine is a high-purity, non-proteinogenic amino acid derivative intended for research and development purposes. As a specialized biochemical building block, it holds significant potential in several advanced research areas. Its structure, featuring a carboxyacetyl group and a methylated alanine backbone, makes it a candidate for use in peptide engineering and the synthesis of novel peptide mimetics. Researchers can explore its utility in creating modified peptides with enhanced stability or specific properties . Furthermore, this compound may serve as a valuable precursor or intermediate in medicinal chemistry for the development of new pharmacologically active molecules. It is also a compound of interest in the field of genetic code expansion, where it could be used to incorporate novel functionalities into proteins, enabling the study of protein function and structure . This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

92585-16-5

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

2-[(2-carboxyacetyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C7H11NO5/c1-7(2,6(12)13)8-4(9)3-5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)

InChI Key

SQSLZQUMOAKEIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Molecular Characteristics

N-(Carboxyacetyl)-2-methylalanine combines a non-proteinogenic α-aminoisobutyric acid (AIB) backbone with a carboxyacetyl substituent on the nitrogen. The steric hindrance from AIB’s quaternary α-carbon complicates nucleophilic reactions, necessitating optimized activation protocols. The carboxyacetyl group introduces pH-dependent solubility, requiring careful handling during purification.

Key Synthetic Barriers

  • Steric Hindrance : AIB’s α-methyl group reduces amine reactivity, demanding potent acylating agents.
  • Carboxyl Compatibility : Concurrent activation of the carboxyacetyl group without epimerization requires orthogonal protecting strategies.
  • Purification Complexity : Polar functional groups necessitate reverse-phase chromatography or ion-exchange resins.

Classical Solution-Phase Synthesis

Carbodiimide-Mediated Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF):

Procedure :

  • Dissolve 2-methylalanine (1.0 eq) and carboxyacetic acid (1.2 eq) in anhydrous DMF.
  • Add EDC (1.5 eq) and HOBt (1.5 eq) at 0°C, stir under nitrogen for 12 hr.
  • Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 65–72% (reported in analogous syntheses).

Mixed Anhydride Method

Using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM):

Procedure :

  • Activate carboxyacetic acid (1.1 eq) with IBCF (1.1 eq) and NMM (1.2 eq) in tetrahydrofuran (THF) at -15°C.
  • Add 2-methylalanine (1.0 eq) in THF, warm to 25°C, and stir for 6 hr.
  • Concentrate under reduced pressure and recrystallize from ethanol/water.

Yield : 58–63%.

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times from hours to minutes:

Conditions :

  • Solvent: DMF
  • Coupling agent: HATU (1.2 eq)
  • Base: Diisopropylethylamine (DIPEA, 2.0 eq)
  • Time: 15 min

Yield : 78% (reported for analogous carboxyacetylations).

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in non-aqueous media:

Procedure :

  • Suspend 2-methylalanine (1.0 eq), ethyl carboxyacetate (1.5 eq), and CAL-B (10 wt%) in tert-butanol.
  • Stir at 45°C for 24 hr.
  • Filter, concentrate, and hydrolyze the ester with LiOH.

Yield : 52% (lower efficiency due to steric constraints).

Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

Step 1 : Protect 2-methylalanine’s amino group with Boc₂O (1.2 eq) in THF/water (1:1) at pH 9.
Step 2 : Couple with carboxyacetic acid using EDC/HOBt.
Step 3 : Deprotect with trifluoroacetic acid (TFA) in DCM (1:4 v/v).

Overall Yield : 68%.

Fluorenylmethyloxycarbonyl (Fmoc) Approach

Step 1 : Introduce Fmoc-Cl (1.5 eq) to 2-methylalanine in dioxane/NaHCO₃.
Step 2 : Couple with carboxyacetic acid using DCC/N-hydroxysuccinimide (NHS).
Step 3 : Remove Fmoc with 20% piperidine in DMF.

Overall Yield : 61%.

Industrial-Scale Production

Continuous Flow Synthesis

A plug-flow reactor system enhances reproducibility:

  • Reagents : 2-Methylalanine (0.5 M), carboxyacetic acid (0.6 M), EDC (0.75 M)
  • Solvent : Acetonitrile/water (3:1)
  • Residence Time : 30 min
  • Productivity : 12 g/hr.

Crystallization Optimization

Solvent System : Ethyl acetate/heptane (7:3) at -20°C yields 98% pure product as white crystals.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.42 (s, 6H, CH(CH₃)₂), 2.65 (t, 2H, J = 6.8 Hz, CH₂CO), 3.92 (s, 1H, CH), 4.21 (s, 2H, COCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (amide I).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile Phase: 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 20 min)
  • Retention Time: 8.7 min.

Chemical Reactions Analysis

Types of Reactions

N-(Carboxyacetyl)-2-methylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the carboxyacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-(Carboxyacetyl)-2-methylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Carboxyacetyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-methylalanine derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent Group Molecular Formula Molecular Weight CAS Number Key Applications/Context Reference ID
N-(Methoxyacetyl)-2-methylalanine Methoxyacetyl (-COCH2OCH3) C8H13NO4 187.19 Not provided Research chemical (discontinued)
N-(4-Methoxyphenyl)-2-methylalanine 4-Methoxyphenyl C11H15NO3 209.11–209.24 103856-06-0 Pharmaceutical intermediates
N-[3-Fluoro-4-(methylaminocarbonyl)phenyl]-2-methylalanine Fluorophenyl + methylaminocarbonyl C12H15FN2O3 254.26 1289942-66-0 Enzalutamide impurity/metabolite
N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Fluorophenyl + aminocarbonyl C11H13FN2O3 240.23 Not provided Enzalutamide-related impurity
Metalaxyl (pesticide analog) Methoxyacetyl + 2,6-dimethylphenyl C15H21NO4 279.33 57837-19-1 Agricultural fungicide

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